![molecular formula C₁₆H₁₈O₈ B1139719 4-Methylumbelliferyl a-L-idopyranoside CAS No. 66901-41-5](/img/structure/B1139719.png)
4-Methylumbelliferyl a-L-idopyranoside
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Overview
Description
4-Methylumbelliferyl a-L-idopyranoside is a carbohydrate acid and organic sodium salt . It is a fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase for identifying Hurler syndrome, also called mucopolysaccharidosis type I (MPS I) .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl a-L-idopyranoside is C16H18O8 . Its average mass is 338.309 Da and its monoisotopic mass is 338.100159 Da .Chemical Reactions Analysis
4-Methylumbelliferyl a-L-idopyranoside is a fluorogenic substrate for α-L-iduronidase, an enzyme found in cell lysosomes that is involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate . It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl a-L-idopyranoside has a density of 1.5±0.1 g/cm3, a boiling point of 626.9±55.0 °C at 760 mmHg, and a flash point of 233.9±25.0 °C . It has 8 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Fluorogenic Substrate
4-Methylumbelliferyl alpha-L-idopyranoside is commonly employed as a fluorogenic substrate . It’s used to study enzymes involved in carbohydrate metabolism .
Measuring α-L-iduronidase Activity
This compound is specifically used for measuring the activity of α-L-iduronidase . This enzyme is crucial in the treatment of lysosomal storage diseases .
4. Treatment of MPS II (Hunter syndrome) Similarly, this compound is also used in the treatment of MPS II, also known as Hunter syndrome .
Biochemical and Reagent Research
This compound is also used in biochemical and reagent research . It’s categorized under oligosaccharides and is used as a reference standard .
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .
Biochemical Pathways
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .
Result of Action
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .
Action Environment
The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.
Safety and Hazards
properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl a-L-idopyranoside |
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